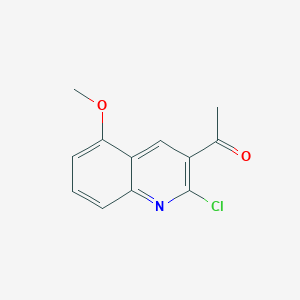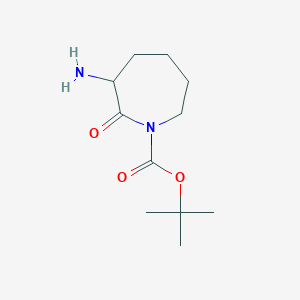![molecular formula C11H13N3O3 B11877087 Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-71-7](/img/structure/B11877087.png)
Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as ethyl, methoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-3-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts may vary based on cost and availability, but the fundamental reaction mechanisms remain consistent with laboratory-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the existing functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethyl groups, using reagents like sodium methoxide or ethyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or ethyl iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the original substituent with the nucleophile.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various pathways, potentially modulating cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but with a phenyl group, showing different biological activities.
Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Contains a hydroxy group, which may enhance its antioxidant properties.
Ethyl 2-isopropyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Features an isopropyl group, affecting its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Propriétés
Numéro CAS |
162286-71-7 |
|---|---|
Formule moléculaire |
C11H13N3O3 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(15)8-6-12-9-5-10(16-3)13-14(9)7(8)2/h5-6H,4H2,1-3H3 |
Clé InChI |
JZWJURWQXLRNCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N2C(=CC(=N2)OC)N=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)
![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)

![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)
![6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11877059.png)


